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Compound of Interest

Compound Name: FT113

Cat. No.: B15573709

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of
FT113, a potent and orally bioavailable small molecule inhibitor of Fatty Acid Synthase (FASN).
FT113 has demonstrated significant potential in both oncology and virology, primarily through
its targeted inhibition of de novo lipogenesis. This document summarizes key in vitro and in
vivo data, details experimental methodologies, and illustrates relevant biological pathways and
workflows.

Introduction

FT113, with the formal name --INVALID-LINK---methanone, is a novel compound identified
through high-throughput screening of substituted piperazines.[1] It targets the ketoacyl
reductase (KR) domain of FASN, a critical enzyme in the de novo synthesis of fatty acids.[2]
Many cancer cells and certain viruses exhibit a heightened reliance on FASN for proliferation
and replication, making it an attractive therapeutic target.[3][4] FT113 has shown promise as an
anti-cancer agent and as a host-directed antiviral against SARS-CoV-2.[3][5]

Mechanism of Action

FT113 exerts its pharmacological effect by inhibiting the enzymatic activity of FASN. FASN is a
multi-enzyme complex that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-
CoA. By inhibiting FASN, FT113 disrupts the production of fatty acids required for membrane
synthesis, energy storage, and the generation of signaling molecules. In cancer cells, this leads
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to an accumulation of the FASN substrate malonyl-CoA, induction of apoptosis, and inhibition
of cell proliferation.[2][3] In the context of viral infections, such as SARS-CoV-2, inhibition of
host cell fatty acid synthesis by FT113 has been shown to block viral replication, as the virus
hijacks this pathway for its own propagation.[5]
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Caption: Mechanism of action of FT113 in the fatty acid synthesis pathway.

In Vitro Activity

FT113 has demonstrated potent inhibitory activity against FASN and various cancer cell lines,
as well as antiviral activity against SARS-CoV-2.

Table 1: In Vitro Inhibitory Activity of FT113
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Target/Assay Cell Line/System IC50/EC50 (nM) Reference
o Recombinant Human
FASN Inhibition 213 [3]
FASN
o BT474 (Human Breast
FASN Activity 90 [3]
Cancer)
) . PC3 (Human Prostate
Cell Proliferation a7 [3]
Cancer)
MV4-11 (Human
Acute Myeloid 26 [3]
Leukemia)
SARS-CoV-2-mNG in
Antiviral Activity HEK293T-hACE2 17 [5]

cells

In Vivo Efficacy

The anti-tumor activity of FT113 has been evaluated in a mouse xenograft model.

Table 2: In Vivo Anti-Tumor Efficacy of FT113

Dosing Tumor Growth  Pharmacodyna
Model . o . Reference
Regimen Inhibition mic Marker
Increased
MV4-11 Mouse
25 mg/kg, p.o. 32% intratumoral [2][3]
Xenograft
malonyl-CoA
Increased
50 mg/kg, p.o. 50% intratumoral [2][3]
malonyl-CoA
Pharmacokinetic Profile
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Limited pharmacokinetic data for FT113 is publicly available. The compound has demonstrated
good oral bioavailability in preclinical species.

Table 3: Pharmacokinetic Parameters of FT113

. Route of . N
Species . . Bioavailability (%) Reference
Administration

Mouse Oral (p.0.) 95 [6]

Rat Oral (p.o.) 84 [6]

Note: Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME)
of FT113, including its metabolic pathways and potential for cytochrome P450 inhibition, are
not currently available in the public domain.

Experimental Protocols

e Enzyme: Full-length recombinant human FASN.

o Methodology: The assay measures the activity of FASN. The specific protocol for
determining the IC50 of FT113 against recombinant FASN is detailed in the primary
literature.[1] A similar protocol for a FASN thioesterase domain inhibition assay involves
diluting the stock protein and incubating it with varying concentrations of the inhibitor before
adding a fluorogenic substrate like 4-methylumbelliferyl heptanoate.[7] Fluorescence is then
monitored over time to determine the rate of substrate hydrolysis.[7]

e Cell Line: BT474 human breast cancer cells.

o Methodology: Cells are treated with varying concentrations of FT113. Subsequently, 14C-
labeled acetate is added to the culture medium. The cells are then lysed, and the lipids are
extracted. The amount of *C incorporated into the lipid fraction is quantified using
scintillation counting. The IC50 is calculated as the concentration of FT113 that reduces #C-
acetate incorporation by 50% compared to a vehicle control.[3]

e Cell Lines: PC3 human prostate cancer and MV4-11 human acute myeloid leukemia cells.[3]
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o Methodology: Cells are seeded in 96-well plates and treated with a range of FT113
concentrations. After a defined incubation period (typically 72 hours), cell viability is
assessed using a standard method such as the alamarBlue or CellTiter-Glo assay.[7] The
IC50 is determined by plotting cell viability against the logarithm of the inhibitor
concentration.[7]

e Animal Model: Nude mice bearing MV4-11 human acute myeloid leukemia cell xenografts.[3]

» Methodology: Once tumors reach a specified size, mice are randomized into treatment and
control groups. FT113 is administered orally (p.o.) at doses of 25 and 50 mg/kg.[2][3] Tumor
volume and body weight are measured regularly throughout the study. At the end of the
study, tumors are excised for pharmacodynamic analysis, such as the measurement of

intratumoral malonyl-CoA levels.[2][3]
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Caption: Experimental workflow for in vivo anti-tumor efficacy assessment of FT113.

e Cell Line: HEK293T cells expressing human angiotensin-converting enzyme 2 (HEK293T-
hACEZ2).[5]

 Virus: Infectious-clone-derived mNeonGreen severe acute respiratory syndrome coronavirus
2 reporter virus (SARS-CoV-2-mNG).[5]

» Methodology: HEK293T-hACEZ2 cells are pre-treated with various concentrations of FT113
before being infected with the SARS-CoV-2-mNG reporter virus. After a defined incubation
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period, viral replication is quantified by measuring the fluorescence of the mNeonGreen
reporter protein. The EC50 is calculated as the concentration of FT113 that inhibits viral
replication by 50%.[5]

Summary and Future Directions

FT113 is a potent, orally bioavailable FASN inhibitor with demonstrated anti-cancer and
antiviral properties. Its mechanism of action, through the disruption of de novo lipogenesis,
provides a strong rationale for its therapeutic potential in diseases characterized by metabolic
reprogramming. While the in vitro and in vivo efficacy data are promising, a more
comprehensive understanding of its pharmacokinetic and metabolic profile is necessary for
further clinical development. Future studies should focus on elucidating its ADME properties,
identifying potential metabolites, and evaluating its safety profile in more detail.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15573709#pharmacological-profile-of-ft113]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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